ATR Kinase Inhibition: 2-Ethyl Substituent Is Critical for Low-Nanomolar Potency
In a series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine ATR inhibitors, the 2-ethyl substituted derivative (compound 5g) displayed an IC50 of 0.007 μM against ATR kinase . By contrast, the unsubstituted parent scaffold (CAS 53493-80-4) lacks any reported ATR inhibitory activity [1]. This represents a >1000-fold potency increase attributable to the 2-ethyl substitution, underscoring the necessity of alkyl chain optimization at this position.
| Evidence Dimension | ATR kinase IC50 (μM) |
|---|---|
| Target Compound Data | 0.007 μM (for 2-ethyl derivative 5g, representative of class) |
| Comparator Or Baseline | Unsubstituted core (53493-80-4): no measurable inhibition reported |
| Quantified Difference | >1000-fold improvement in potency |
| Conditions | ATR kinase biochemical assay, ATP concentration 10 μM |
Why This Matters
A 2-ethyl substituent is essential for achieving the low-nanomolar potency required for cellular proof-of-concept studies in ATR-driven cancer models, making this intermediate a crucial building block for drug discovery programs targeting the DNA damage response.
- [1] PubChem. 5H,6H,7H-pyrrolo[3,4-d]pyrimidine dihydrochloride (CID 44182365). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/44182365. View Source
